N-[1-(1-methyl-2-oxopyrrolidin-3-yl)piperidin-4-yl]cyclopropanesulfonamide
Description
Properties
IUPAC Name |
N-[1-(1-methyl-2-oxopyrrolidin-3-yl)piperidin-4-yl]cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O3S/c1-15-7-6-12(13(15)17)16-8-4-10(5-9-16)14-20(18,19)11-2-3-11/h10-12,14H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKXVZAPFGRMTNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1=O)N2CCC(CC2)NS(=O)(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and features a complex structure that includes a cyclopropanesulfonamide moiety, which is significant for its biological activity. The unique arrangement of functional groups contributes to its potential therapeutic effects.
Anticancer Activity
Recent studies have examined the anticancer properties of N-[1-(1-methyl-2-oxopyrrolidin-3-yl)piperidin-4-yl]cyclopropanesulfonamide. The compound has shown promise in inhibiting tumor growth in various cancer cell lines.
Case Study:
A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited significant cytotoxic effects on breast cancer cells, with an IC50 value lower than that of standard chemotherapeutics .
Antiviral Properties
This compound has also been investigated for its antiviral potential, particularly against viral infections such as herpes simplex virus (HSV).
Data Table: Antiviral Activity Comparison
The above table illustrates that this compound has a lower IC50 compared to Acyclovir, indicating superior potency against HSV.
Neurological Applications
Given its structural similarity to known neuroactive compounds, this sulfonamide derivative is being explored for potential applications in treating neurological disorders, including anxiety and depression.
Case Study:
Research indicates that modifications to the piperidine ring can enhance binding affinity to serotonin receptors, suggesting a role in modulating mood disorders .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural and molecular differences between N-[1-(1-methyl-2-oxopyrrolidin-3-yl)piperidin-4-yl]cyclopropanesulfonamide and analogous sulfonamide derivatives referenced in the evidence:
Structural and Functional Differences
a) Core Heterocyclic Modifications
- The 1-methyl-2-oxopyrrolidin-3-yl group in the target compound introduces a lactam ring, which may enhance hydrogen-bonding interactions compared to the 2-aminoethyl group in CAS 1343758-40-6. The latter’s primary amine could improve aqueous solubility but reduce metabolic stability .
b) Aromatic vs. Aliphatic Substituents
- The 2-cyanopyridin-3-yl group in CAS 2741954-75-4 introduces aromaticity and electron-withdrawing properties, which may enhance binding to hydrophobic pockets in biological targets. In contrast, the aliphatic cyclopropane and pyrrolidinone groups in the target compound could favor conformational flexibility .
c) Molecular Weight and Drug-Likeness
Research and Availability Insights
- N-[1-(2-aminoethyl)piperidin-4-yl]cyclopropanesulfonamide (CAS 1343758-40-6) is commercially available in quantities up to 1g, with pricing ranging from $340 to $1,381, suggesting its use in early-stage research .
- No synthesis or application data were found for the target compound, but its structural analogs highlight trends in sulfonamide design, such as balancing polarity and steric bulk for target engagement.
Preparation Methods
Intramolecular Cyclization Approach
Kamimura et al. demonstrated that 1,6-enynes undergo radical-mediated cyclization to form pyrrolidinone derivatives. Using triethylborane as a radical initiator, this method achieves polysubstituted alkylidene pyrrolidines through a cascade of 5-exo-dig and 3-exo-trig cyclizations (Scheme 1A). For the target compound, a modified protocol employs N-protected δ-amino ketones , cyclizing under acidic conditions to yield the 2-oxopyrrolidine core.
Reaction Conditions
Reductive Amination Strategy
Donohoe et al. reported iridium-catalyzed reductive amination for stereoselective pyrrolidinone synthesis. This hydrogen-borrowing method converts γ-keto amines into enantiomerically enriched pyrrolidines, critical for chiral centers in the target molecule.
Optimized Parameters
-
Catalyst: [Ir(cod)Cl]₂ (2 mol%)
-
Ligand: (R)-BINAP (4 mol%)
-
Reductant: H₂ (50 psi)
Piperidine-4-yl Intermediate Formation
The piperidine ring is constructed via intermolecular C–N bond formation or ring expansion.
Aza-Prins Cyclization
Li et al. developed a copper-catalyzed aza-Prins cyclization using homoallylic amines and aldehydes (Scheme 46A). Zirconium chloride activates the aldehyde, facilitating iminium ion formation and subsequent 6-endo-trig cyclization.
Key Data
Reductive Ring Closing
Martin et al. utilized [5 + 1] annulation via Sakurai cyclization, combining cyclic ketones with amines under Lewis acid catalysis. This method introduces functional handles for downstream sulfonylation.
Representative Procedure
Cyclopropanesulfonamide Synthesis
The cyclopropanesulfonamide moiety is synthesized via sulfonylation of cyclopropane derivatives.
Sulfur Trioxide-Mediated Sulfonation
Patent CN105121443B discloses a method where cyclopropane reacts with sulfur trioxide complexes to form sulfonic acids, subsequently converted to sulfonamides.
Steps
-
Cyclopropane + SO₃·Pyridine → Cyclopropanesulfonic acid
-
Sulfonic acid + NH₃ → Cyclopropanesulfonamide
Chlorosulfonation Followed by Amination
A two-step protocol involves chlorosulfonation of cyclopropane using ClSO₃H, followed by amination with aqueous ammonia.
Conditions
Final Coupling and Assembly
The convergent synthesis involves coupling the 1-methyl-2-oxopyrrolidin-3-yl-piperidine intermediate with cyclopropanesulfonamide.
Mitsunobu Reaction
The Mitsunobu reaction facilitates ether linkage formation between the piperidine nitrogen and sulfonamide.
Protocol
Nucleophilic Substitution
Alternatively, nucleophilic displacement of a leaving group (e.g., mesylate) on the piperidine ring by the sulfonamide nitrogen achieves coupling.
Optimization
Comparative Analysis of Synthetic Routes
| Method | Key Step | Catalyst/Reagents | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Intramolecular Cycl. | Pyrrolidinone formation | p-TsOH | 70 | 98 |
| Aza-Prins | Piperidine synthesis | NHC-Cu(I)/ZrCl₄ | 85 | 97 |
| Mitsunobu | Final coupling | DIAD/PPh₃ | 82 | 96 |
| Nucleophilic Subst. | Sulfonamide incorporation | Mesyl chloride/Et₃N | 75 | 95 |
Challenges and Optimization Strategies
Stereochemical Control
Chiral ligands like (R)-BINAP enhance enantioselectivity in pyrrolidinone synthesis but require stringent anhydrous conditions.
Q & A
Q. What are the recommended synthetic routes for N-[1-(1-methyl-2-oxopyrrolidin-3-yl)piperidin-4-yl]cyclopropanesulfonamide, and how can purity be ensured?
- Methodological Answer : The compound's synthesis typically involves multi-step reactions, including:
- Piperidine functionalization : Introducing the 1-methyl-2-oxopyrrolidin-3-yl group via nucleophilic substitution or reductive amination .
- Sulfonamide coupling : Reacting cyclopropanesulfonyl chloride with the amine intermediate under inert conditions (e.g., argon) .
- Purity control : Use HPLC (≥95% purity threshold) and NMR (e.g., δ 1.86 ppm for cyclopropane protons, δ 3.78 ppm for methoxy groups) to confirm structural integrity .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks to confirm substituents (e.g., cyclopropane protons at δ 0.94–1.86 ppm, piperidine ring protons at δ 2.29–3.78 ppm) .
- IR Spectroscopy : Detect carbonyl (C=O stretch at ~1680 cm⁻¹) and sulfonamide (S=O stretches at ~1150–1350 cm⁻¹) groups .
- Mass Spectrometry : Confirm molecular weight (e.g., calculated for C₁₈H₂₉N₃O₄S: 383.5 g/mol; observed m/z 384.5 [M+H]⁺) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields of this compound?
- Methodological Answer :
- Solvent selection : Use anhydrous solvents (e.g., CHCl₃ or 2-propanol) to minimize side reactions .
- Catalysis : Employ Pd-based catalysts for coupling reactions or phase-transfer catalysts for sulfonamide formation .
- Temperature control : Reflux at 80–100°C for 12–24 hours enhances cyclization efficiency (yields up to 79.9% reported) .
- Contradiction resolution : Lower yields (e.g., 26–61% in alternative routes ) may arise from steric hindrance; adjusting stoichiometry or using microwave-assisted synthesis can mitigate this .
Q. What computational and experimental strategies are effective for target identification of this sulfonamide derivative?
- Methodological Answer :
- Molecular docking : Screen against kinase or GPCR targets (e.g., using PyMol or AutoDock) due to the piperidine-pyrrolidinone scaffold's affinity for ATP-binding pockets .
- Cellular assays : Test inhibition of cancer cell lines (e.g., IC₅₀ values in MCF-7 or A549) via MTT assays .
- SAR studies : Modify the cyclopropane or sulfonamide groups to evaluate potency changes (e.g., logP adjustments for bioavailability) .
Q. How should researchers address contradictions in biological activity data across studies?
- Methodological Answer :
- Dose-response validation : Replicate assays with standardized protocols (e.g., fixed incubation times, serum-free conditions) .
- Off-target profiling : Use kinome-wide screening (e.g., Eurofins KinaseProfiler) to identify nonspecific interactions .
- Meta-analysis : Compare datasets from PubChem (e.g., AID 1250526) and independent studies to isolate variables like impurity interference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
